![molecular formula C10H20N2O B090903 1-Hexanoylpiperazine CAS No. 18903-05-4](/img/structure/B90903.png)
1-Hexanoylpiperazine
Overview
Description
1-Hexanoylpiperazine is a compound that can be associated with piperazine derivatives, which are often found in pharmaceuticals and materials chemistry. Piperazine itself is a versatile building block in organic synthesis, and its derivatives, such as this compound, may exhibit a range of biological activities or form part of more complex molecular structures.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex and may involve multiple steps. For instance, the synthesis of hydroxypiperazic acid, a related compound, was achieved starting from D-mannitol, utilizing a tandem electrophilic hydrazination/nucleophilic cyclisation reaction to assemble the hexahydropyridazine ring system . Although this does not directly describe the synthesis of this compound, it provides insight into the types of reactions that might be employed in its synthesis.
Molecular Structure Analysis
Piperazine derivatives can form various supramolecular structures through hydrogen bonding. For example, homopiperazine, a similar compound, has been shown to form hydrogen bonds with organic acids, resulting in three-dimensional supramolecular network structures . These interactions are crucial for the stability and properties of the resulting compounds.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives includes their ability to undergo side-chain cleavage, forming 1-arylpiperazines as metabolites. This metabolic pathway has been observed in a range of drugs containing the arylpiperazine moiety . Such reactions are significant in understanding the metabolism and pharmacokinetics of drugs containing piperazine structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their interactions with other molecules. For instance, 1,4-Di-4-pyridylpiperazine forms hydrogen-bonded complexes with p-alkoxybenzoic acids, which exhibit mesogenic behaviors, indicating potential applications in liquid crystal technology . These properties are often characterized using techniques such as X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis .
Scientific Research Applications
Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, which include 1-Hexanoylpiperazine derivatives, have been identified as selective antagonists for alpha 1-adrenoceptors. These compounds show promise for use in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).
Biofuel in Diesel Engines : The impact of 1-Hexanol, which is structurally related to this compound, on combustion, performance, and emission characteristics in diesel engines has been investigated. The research suggests its potential as a sustainable biofuel (Santhosh & Kumar, 2021).
Serotonin Receptor Agonists : Studies on 1-arylpiperazines, including derivatives of this compound, have explored their role as direct-acting serotonin agonists. This research has implications for understanding serotonin receptor activation and binding (Huff et al., 1985).
PI3Kβ Inhibitors for Disease Treatment : Compounds including this compound derivatives have been studied for their activity as PI3Kβ inhibitors, showing potential for treating or preventing various diseases, such as cancer, autoimmune disorders, and cardiovascular diseases (Abdel-Magid, 2017).
Effects on Smolt Development in Salmon : Research has explored the effects of hexazinone, related to this compound, on smolt development in Atlantic salmon, focusing on the endocrinological and physiological impacts (Nieves-Puigdoller et al., 2007).
Sustainability in Chemical Processes : Studies have evaluated the sustainability of chemical processes involving derivatives of this compound, specifically in the production of higher alcohols from ethanol, which highlights the environmental implications of such processes (Patel et al., 2015).
Lipophilicity of Biologically Active Compounds : Research has been conducted to evaluate the lipophilicity of 1-arylpiperazines, which includes this compound derivatives. This is crucial for understanding their pharmacokinetic properties (Veličković et al., 2005).
Safety and Hazards
1-Hexanoylpiperazine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Mechanism of Action
Target of Action
1-Hexanoylpiperazine is a derivative of piperazine . Piperazine is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .
Mode of Action
Piperazine mediates its anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . It’s also suggested that it affects lipid homeostasis and transfer, and its inhibition of Oxysterol-Binding Protein (OSBP) has antifungal activity .
Pharmacokinetics
Some predicted data suggests that it has a log kow (kowwin v167 estimate) of 085, indicating its lipophilicity . Its boiling point is estimated to be 308.17°C, and its vapor pressure is 0.000294 mm Hg at 25°C .
Result of Action
Based on its potential similarity to piperazine, it may cause paralysis in certain parasites, leading to their expulsion from the host body .
properties
IUPAC Name |
1-piperazin-1-ylhexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-4-5-10(13)12-8-6-11-7-9-12/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWWNYWKAQNQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390628 | |
Record name | 1-hexanoylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18903-05-4 | |
Record name | 1-(1-Piperazinyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18903-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-hexanoylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18903-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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